![molecular formula C15H12N2OS2 B5889317 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5889317.png)
1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in B-cell receptor signaling and plays a crucial role in the development and survival of B-cells. Therefore, TAK-659 has been extensively studied as a potential therapeutic agent for B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Mecanismo De Acción
1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone works by inhibiting BTK, a key enzyme in B-cell receptor signaling. BTK plays a crucial role in B-cell development and survival, and its dysregulation has been implicated in the pathogenesis of B-cell malignancies. By inhibiting BTK, 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone blocks B-cell receptor signaling and induces apoptosis in B-cells, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has been shown to induce apoptosis in B-cells and inhibit the proliferation of B-cell malignancies in preclinical models. In addition, 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has been shown to overcome resistance to other BTK inhibitors, such as ibrutinib, in preclinical models. In clinical trials, 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has demonstrated promising efficacy in patients with relapsed or refractory CLL and MCL, with a favorable safety profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone for lab experiments include its potent anti-tumor activity against various B-cell malignancies, its ability to overcome resistance to other BTK inhibitors, and its favorable safety profile. However, the limitations of 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone for lab experiments include its potential toxicity and off-target effects, which may require careful dosing and monitoring.
Direcciones Futuras
There are several future directions for the development of 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone as a therapeutic agent for B-cell malignancies. One direction is the combination of 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone with other targeted agents, such as venetoclax, to enhance its anti-tumor activity and overcome resistance. Another direction is the identification of biomarkers that can predict response to 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone, which may help to personalize treatment and improve patient outcomes. Finally, the development of 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone as a first-line therapy for B-cell malignancies may also be explored in future studies.
Métodos De Síntesis
The synthesis of 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone involves a series of chemical reactions, including the condensation of 2-thienylamine and 2-chloro-1,3-thiazole, followed by the coupling of the resulting intermediate with 4-aminobenzophenone. The final product is obtained after purification through column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has been extensively studied in preclinical models and clinical trials for its potential therapeutic efficacy in B-cell malignancies. In preclinical studies, 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has shown potent anti-tumor activity against various B-cell malignancies, including CLL, MCL, and DLBCL. In addition, 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has been shown to overcome resistance to other BTK inhibitors, such as ibrutinib, in preclinical models.
In clinical trials, 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has demonstrated promising results in patients with relapsed or refractory CLL and MCL. In a phase 1 study, 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone showed an overall response rate of 80% in patients with relapsed or refractory CLL, with a favorable safety profile. In a phase 2 study, 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone showed an overall response rate of 70% in patients with relapsed or refractory MCL, with a median duration of response of 16.6 months.
Propiedades
IUPAC Name |
1-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-10(18)11-4-6-12(7-5-11)16-15-17-13(9-20-15)14-3-2-8-19-14/h2-9H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBQVYMOHQBAOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.